molecular formula C15H12O4 B8040333 3-(2,2-Diacetylvinyl)-4H-1-benzopyran-4-one CAS No. 57443-91-1

3-(2,2-Diacetylvinyl)-4H-1-benzopyran-4-one

Cat. No.: B8040333
CAS No.: 57443-91-1
M. Wt: 256.25 g/mol
InChI Key: XXSHBYJIDHCAER-UHFFFAOYSA-N
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Description

3-(2,2-Diacetylvinyl)-4H-1-benzopyran-4-one: is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzopyran core with a diacetylvinyl substituent, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Diacetylvinyl)-4H-1-benzopyran-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzopyran core, which can be derived from salicylaldehyde and acetophenone through a Claisen-Schmidt condensation reaction.

    Formation of the Diacetylvinyl Group: The diacetylvinyl group can be introduced via a Michael addition reaction, where a suitable vinyl ketone reacts with the benzopyran core.

    Final Assembly: The final step involves the coupling of the diacetylvinyl group to the benzopyran core under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Claisen-Schmidt Condensation: Utilizing automated reactors to ensure consistent quality and yield.

    Continuous Flow Chemistry: Employing continuous flow reactors for the Michael addition step to enhance efficiency and scalability.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Diacetylvinyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the diacetylvinyl group to a more saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Halogenated benzopyran derivatives.

Scientific Research Applications

3-(2,2-Diacetylvinyl)-4H-1-benzopyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antioxidant and its ability to interact with biological macromolecules.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 3-(2,2-Diacetylvinyl)-4H-1-benzopyran-4-one exerts its effects involves:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: The parent compound without the diacetylvinyl group.

    3-(2,2-Dimethylvinyl)-4H-1-benzopyran-4-one: A similar compound with a dimethylvinyl group instead of diacetylvinyl.

Uniqueness

3-(2,2-Diacetylvinyl)-4H-1-benzopyran-4-one is unique due to its specific diacetylvinyl substituent, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

3-[(4-oxochromen-3-yl)methylidene]pentane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9(16)13(10(2)17)7-11-8-19-14-6-4-3-5-12(14)15(11)18/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSHBYJIDHCAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=COC2=CC=CC=C2C1=O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446533
Record name CTK1F2027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57443-91-1
Record name CTK1F2027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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